molecular formula C17H19NO B12634593 Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl-

Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl-

Cat. No.: B12634593
M. Wt: 253.34 g/mol
InChI Key: PVKJASZGPBQRHL-UHFFFAOYSA-N
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Description

Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- is an organic compound with a complex structure. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom, and a methyl group attached to the benzene ring. Its molecular formula is C16H19NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- typically involves the reaction of 3-methylbenzoic acid with ethylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines.

    Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-ethyl-N-(3-methylphenyl)-4-ethyl-
  • Benzamide, N-ethyl-N-(3-methylphenyl)-4-fluoro-
  • Benzamide, N-ethyl-N-(3-methylphenyl)-4-chloro-

Uniqueness

Benzamide, N-ethyl-N-(3-methylphenyl)-3-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the nitrogen atom, along with a methyl group on the benzene ring, distinguishes it from other benzamide derivatives and can result in different pharmacological properties.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-ethyl-3-methyl-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C17H19NO/c1-4-18(16-10-6-8-14(3)12-16)17(19)15-9-5-7-13(2)11-15/h5-12H,4H2,1-3H3

InChI Key

PVKJASZGPBQRHL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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